2-(4-Methoxyphenyl)pyrrolidine hydrochloride
CAS No.: 1049740-97-7
Cat. No.: VC8043389
Molecular Formula: C11H16ClNO
Molecular Weight: 213.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1049740-97-7 |
---|---|
Molecular Formula | C11H16ClNO |
Molecular Weight | 213.7 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H |
Standard InChI Key | SEBSLTSQSAXLOG-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2CCCN2.Cl |
Canonical SMILES | COC1=CC=C(C=C1)C2CCCN2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2-(4-methoxyphenyl)pyrrolidine hydrochloride consists of a pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom—substituted at the 2-position with a 4-methoxyphenyl group. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing solubility in polar solvents . The enantiomers differ in the spatial arrangement of the 4-methoxyphenyl group relative to the pyrrolidine ring, influencing their chiral recognition and biological activity .
Table 1: Physicochemical Properties of 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 213.704 g/mol | |
Exact Mass | 213.092 g/mol | |
PSA (Polar Surface Area) | 21.26 Ų | |
LogP (Partition Coefficient) | 3.25 |
Synthesis and Reaction Pathways
Cycloaddition-Based Synthesis
A widely employed method for pyrrolidine derivatives involves [3+2]-cycloaddition reactions between azomethine ylides and dipolarophiles. For example, azomethine ylides generated from isatin and proline undergo stereoselective cycloaddition with bis-arylidene piperidones to form spiro-pyrrolidine derivatives . Although this approach primarily yields spirocyclic compounds, modifications using 4-methoxyphenyl-containing dipolarophiles could feasibly produce 2-(4-methoxyphenyl)pyrrolidine scaffolds .
Direct Alkylation and Salt Formation
Alternative routes involve alkylation of pyrrolidine with 4-methoxybenzyl halides followed by hydrochloric acid treatment to form the hydrochloride salt. For instance, reacting 4-piperidone hydrochloride with 4-methoxybenzaldehyde under acidic conditions generates intermediates that are reduced to the pyrrolidine structure . This method emphasizes regioselectivity, as seen in the synthesis of codonopsinol derivatives, where aryl groups are introduced at specific positions on the pyrrolidine ring .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectra of pyrrolidine hydrochloride derivatives typically show signals for the pyrrolidine ring protons between δ 1.8–3.5 ppm, with coupling patterns revealing vicinal proton interactions. For example, the -methyl group in analogous compounds resonates near δ 2.16 ppm, while aromatic protons from the 4-methoxyphenyl group appear as doublets around δ 6.8–7.2 ppm . ¹³C-NMR confirms the presence of the methoxy carbon (δ 55–56 ppm) and quaternary aromatic carbons (δ 130–160 ppm) .
Infrared (IR) Spectroscopy
Key IR absorptions include the C–N stretch at ~1,160 cm⁻¹ and the aromatic C=C stretch at ~1,600 cm⁻¹. The hydrochloride salt exhibits a broad N–H⁺ stretch near 2,400–3,400 cm⁻¹, absent in the free base .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 213.092, consistent with the exact mass of . Fragmentation patterns typically involve loss of HCl (m/z 177) and subsequent cleavage of the methoxy group (m/z 135) .
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